2-Phenyltellurophene
Description
Properties
CAS No. |
59341-60-5 |
|---|---|
Molecular Formula |
C10H8Te |
Molecular Weight |
255.8 g/mol |
IUPAC Name |
2-phenyltellurophene |
InChI |
InChI=1S/C10H8Te/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H |
InChI Key |
SQXYHRZBTAAMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C[Te]2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyltellurophene and Its Derivatives
Direct Synthesis Approaches to 2-Phenyltellurophene
Direct synthesis of this compound can be achieved through several methods, primarily involving the formation of the tellurophene (B1218086) ring from acyclic precursors. These methods include the reaction of organometallic compounds with a tellurium source and cyclization strategies.
Telluration of Phenyl Organometallic Precursors
The telluration of phenyl-containing organometallic reagents is a key strategy for constructing the this compound scaffold. This approach typically involves the reaction of a di-lithio or other reactive di-organometallic species with a tellurium halide. For instance, 1,4-dilithiotetraphenylbutadiene can react with tellurium tetrachloride to produce tetraphenyltellurophene. wikipedia.org A similar outcome can be achieved using 1,4-diiodotetraphenylbutadiene and lithium telluride, which yields the same product in an 82% yield. wikipedia.org
Another versatile method involves the sequential electrophilic telluration of C(sp²)–Zn and C(sp²)–H bonds. ntu.edu.sgrsc.org This one-pot synthesis starts with arylzinc or aryl Grignard reagents and alkynes, catalyzed by cobalt or nickel, to form functionalized benzo[b]tellurophenes. ntu.edu.sgrsc.org
| Precursor | Reagent | Catalyst | Product | Reference |
| 1,4-Dilithiotetraphenylbutadiene | Tellurium tetrachloride | - | Tetraphenyltellurophene | wikipedia.org |
| 1,4-Diiodotetraphenylbutadiene | Lithium telluride | - | Tetraphenyltellurophene | wikipedia.org |
| Arylzinc/Aryl Grignard | Alkynes, TeCl4 | Cobalt/Nickel | Functionalized benzo[b]tellurophenes | ntu.edu.sgrsc.org |
Ring-Closing and Cyclization Strategies for Tellurophene Scaffold Formation
Ring-closing reactions are fundamental to forming the heterocyclic tellurophene core. A notable method involves the reaction of diacetylene with sodium telluride, which can be adapted to create 2,5-disubstituted tellurophenes by using appropriately substituted diacetylenes. wikipedia.org
A transition-metal-free, one-pot synthesis has been developed for functionalized tellurophenes by reacting substituted 1,1-dibromo-1-en-3-ynes with telluride salts. wikipedia.orgresearchgate.net This reaction proceeds through a cascade of reductive debromination, hydrotelluration, nucleophilic cyclization, and aromatization. researchgate.netresearchgate.net The polarity of the solvent significantly influences the reactivity of the in-situ prepared telluride salts. researchgate.netresearchgate.net
Electrophilic cyclization of (Z)-chalcogenoenynes using butyltellurium tribromide as an electrophile source provides 3-(butyltellanyl)chalcogenophenes in moderate to excellent yields under mild conditions. researchgate.net Furthermore, Oxone-mediated protocols have been shown to be effective for the synthesis of tellurophenes, such as the reaction of (Z)-butyl(1,4-diphenylbut-1-en-3-yn-1-yl)tellane with Oxone/dichalcogenide. mdpi.com
| Starting Material | Reagents | Key Features | Product | Reference |
| Diacetylenes | Sodium telluride | General method for 2,5-derivatives | Tellurophenes | wikipedia.org |
| Substituted 1,1-dibromo-1-en-3-ynes | Telluride salts | Transition-metal-free, one-pot | Functionalized tellurophenes | wikipedia.orgresearchgate.net |
| (Z)-chalcogenoenynes | Butyltellurium tribromide | Electrophilic cyclization | 3-(Butyltellanyl)chalcogenophenes | researchgate.net |
| (Z)-butyl(1,4-diphenylbut-1-en-3-yn-1-yl)tellane | Oxone/dichalcogenide | Greener alternative | Tellurophenes | mdpi.com |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be approached by either modifying the pre-formed tellurophene ring or by constructing the ring from already functionalized precursors.
Regioselective Functionalization of the Tellurophene Ring System
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the tellurophene ring. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. nih.gov For instance, stannylated tellurophenes can be used in Stille coupling reactions to introduce various organic groups. nih.gov Similarly, borylated tellurophenes, prepared through methods like metallacycle transfer from prefunctionalized diynes, are valuable precursors for Suzuki-Miyaura coupling. nih.gov A one-step procedure to prepare tellurophene-2-BPin from the parent tellurophene has been developed, enabling late-stage functionalization. nih.gov
The inherent reactivity of the tellurophene ring can also be exploited. For example, photolysis of this compound can lead to rearrangement products like 3-phenylselenophene (in the case of the selenium analogue) or decomposition to phenylvinylacetylene and elemental tellurium. acs.orgcapes.gov.brresearchgate.net
| Functionalization Method | Reagents/Precursors | Key Features | Reference |
| Stille Coupling | Stannylated tellurophenes | C-C bond formation | nih.gov |
| Suzuki-Miyaura Coupling | Borylated tellurophenes (e.g., tellurophene-2-BPin) | Late-stage functionalization | nih.gov |
| Photolysis | This compound | Rearrangement/Decomposition | acs.orgcapes.gov.brresearchgate.net |
Preparation from Alternative Heterocyclic Precursors
Tellurophenes can be synthesized from other heterocyclic systems. One approach involves the use of zirconacyclopentadienes, which can transfer the diene unit to a tellurium source like TeCl₂·bpy. rsc.org This method provides a route to substituted tellurophenes from cyclic zirconium precursors.
| Heterocyclic Precursor | Reagent | Product | Reference |
| Zirconacyclopentadiene | TeCl₂·bpy | Substituted tellurophene | rsc.org |
Advanced Polymerization Techniques Involving this compound Moieties
Tellurophene-containing polymers are of interest for their potential applications in materials science, particularly in electronics and optoelectronics, due to their unique properties such as narrow band gaps and high charge carrier mobilities. rsc.orglookchem.com
Electropolymerization of tellurophene derivatives, such as bitellurophene and tertellurophene, can produce polymer films. researchgate.net For example, poly(bitellurophene) and poly(tertellurophene) have been synthesized as black films with higher electrical conductivities than poly(tellurophene). researchgate.net
Solution polycondensation is another technique used to create polymers incorporating tellurium. For instance, bis(hydroxymethylphenyl) tellurides have been polymerized with diisocyanates or diacyl chlorides to form novel organotellurium polyurethanes and polyesters. uobasrah.edu.iq
Suspension polymerization is a heterogeneous technique used for producing polymer particles and is suitable for water-insoluble monomers. mgcub.ac.inresearchgate.net While not explicitly detailed for this compound in the provided context, it represents a potential method for creating tellurophene-based polymer beads. mgcub.ac.inresearchgate.net
| Polymerization Technique | Monomers | Resulting Polymer | Key Properties | Reference |
| Electropolymerization | Bitellurophene, Tertellurophene | Poly(bitellurophene), Poly(tertellurophene) | Higher electrical conductivity than poly(tellurophene) | researchgate.net |
| Solution Polycondensation | Bis(hydroxymethylphenyl) tellurides, Diisocyanates/Diacyl chlorides | Organotellurium polyurethanes and polyesters | New class of tellurium-containing polymers | uobasrah.edu.iq |
Palladium-Catalyzed Polymerization Strategies
The creation of conjugated polymers from tellurophene monomers is a key area of research for developing novel organic electronic materials. chemistryviews.orgacs.org Palladium-catalyzed cross-coupling reactions are fundamental strategies for forming the carbon-carbon bonds necessary for polymerization. rsc.org
One of the prominent methods for synthesizing polytellurophenes is the Stille coupling reaction. This involves the palladium-catalyzed reaction between a distannylated monomer and a dihalogenated monomer. For instance, a tellurophene-vinylene copolymer was successfully synthesized by coupling 2,5-dibromo-3-dodecyltellurophene with (E)-1,2-bis(tributylstannyl)ethylene. wikipedia.org This reaction yielded the polymer P3TeV with a 57% yield and a number average molecular weight (Mn) of approximately 10 kDa. wikipedia.org The resulting polymer exhibited a small optical band gap of 1.4 eV, which is attributed to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) by the tellurium atom. wikipedia.org
Palladium catalysts are also central to other coupling reactions like the Suzuki coupling, which utilizes boronic acids to functionalize tellurophenes, a process that can be extended to polymerization schemes. encyclopedia.pub The development of heterogeneous palladium catalysts, which offer advantages in terms of separation and reuse, is also an active area of research. osti.gov For example, palladium complexes supported on various materials have been shown to catalyze olefin polymerization, and similar principles can be applied to the synthesis of conjugated polymers from heterocyclic monomers. osti.gov The choice of ligands on the palladium center and the reaction conditions are critical for controlling the polymerization process and the properties of the resulting polymer. nih.gov
| Reaction Type | Monomers | Catalyst System (Typical) | Key Findings |
| Stille Coupling | 2,5-Dibromo-3-dodecyltellurophene and (E)-1,2-bis(tributylstannyl)ethylene | Pd(PPh₃)₄ | Yielded P3TeV polymer with Mn of ~10 kDa and a small band gap (1.4 eV). wikipedia.org |
| Suzuki Coupling | Dihalogenated tellurophenes and tellurophene-diboronic esters | Pd(OAc)₂ with appropriate phosphine (B1218219) ligands | A versatile method for functionalizing tellurophenes that can be adapted for polymerization. encyclopedia.pub |
| Condensation Polymerization | Halophenyl alkyl ketones | Palladium complexes | Can form polyketones which are precursors to poly(phenylenevinylene) derivatives. rsc.org |
Microwave-Assisted Polymerization Protocols
Microwave-assisted synthesis has emerged as a powerful technique in polymer chemistry, offering significant advantages over conventional heating methods. a2zjournals.comanton-paar.com This technology utilizes microwave irradiation to heat the reaction mixture internally and efficiently, leading to a dramatic reduction in reaction times, often from hours to minutes. anton-paar.commilestonesrl.com It also promotes enhanced selectivity, improved yields, and lower formation of by-products. a2zjournals.commilestonesrl.com
In the context of polymerization, microwave irradiation can accelerate reaction rates by lowering the activation energy barrier. mdpi.com For example, a study on the polymerization of polycarboxylate superplasticizers found that applying microwave heating reduced the activation energy from 46.83 kJ·mol⁻¹ (conventional heating) to 35.07 kJ·mol⁻¹ (microwave heating). mdpi.com While specific studies on the microwave-assisted polymerization of this compound are not widely reported, the principles have been demonstrated in related systems. The living cationic ring-opening polymerization (CROP) of 2-phenyl-2-oxazolines under microwave irradiation showed linear first-order kinetics and low polydispersity indices, indicative of a well-controlled living polymerization mechanism. nih.gov
The effectiveness of microwave heating depends on the dielectric properties of the reaction medium, specifically the loss tangent (tan δ). anton-paar.com Solvents with high tan δ values heat rapidly. However, even non-polar solvents can be used, as polar reagents, catalysts, or substrates within the mixture can absorb sufficient microwave energy. anton-paar.com This method has been successfully applied to other sulfur-containing heterocycles; for instance, the direct arylation of thiophenes was significantly promoted by microwave irradiation compared to conventional heating. frontiersin.org
| Feature | Conventional Heating | Microwave-Assisted Protocol |
| Heating Mechanism | Conductive heating from an external source; slow and inefficient. | Direct internal heating via molecular dipole rotation and ionic conduction. anton-paar.com |
| Reaction Time | Often requires several hours or days. | Significantly reduced, often to minutes. milestonesrl.commdpi.com |
| Energy Profile | Higher activation energy (Ea). mdpi.com | Lower activation energy (Ea), leading to faster rates. mdpi.com |
| Yield & Selectivity | May result in lower yields and more by-products due to prolonged reaction times at high temperatures. | Often leads to improved yields and higher product selectivity. a2zjournals.commilestonesrl.com |
| Process Control | Can have temperature gradients within the sample. | Provides rapid and uniform heating, allowing for precise temperature control. anton-paar.com |
General Organotellurium Synthetic Pathways Relevant to Tellurophene Architectures
The synthesis of the tellurophene ring is a foundational aspect of organotellurium chemistry. wikipedia.orgresearchgate.net Several general pathways have been developed to construct this heterocyclic architecture, often allowing for the introduction of various functional groups.
A classic and fundamental method involves the reaction of a 1,3-diyne (diacetylene) with a tellurium source. The parent, unsubstituted tellurophene was first prepared via the reaction of diacetylene with sodium telluride in methanol. wikipedia.org This approach can be generalized to produce 2,5-disubstituted tellurophenes by starting with appropriately substituted diacetylenes. wikipedia.org An improvement on this method involves the in situ generation of sodium telluride by reducing elemental tellurium with sodium borohydride (B1222165) (NaBH₄) in water, which provides a convenient and modified synthesis route. researchgate.net
Another powerful and more recent strategy is the transition-metal-free, one-pot synthesis from substituted 1,1-dibromo-1-en-3-ynes. These substrates react smoothly with telluride salts under mild conditions to afford functionalized tellurophenes in high yields. wikipedia.orgacs.org The reaction proceeds through a cascade of steps including reductive debromination, hydrotelluration, nucleophilic cyclization, and aromatization. acs.org This method is notable for being the first direct synthesis of 3-aryltellurophenes at room temperature. acs.org
Organometallic precursors also provide a versatile entry point to tellurophene systems. The first synthesis of a tellurophene derivative, tetraphenyltellurophene, involved the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride. wikipedia.orgencyclopedia.pub More broadly, organolithium or Grignard reagents can react with elemental tellurium to form organotelluride anions (RTeLi), which are key intermediates that can be used in subsequent cyclization reactions. wikipedia.org For instance, trapping an ortho-alkynylaryllithium with elemental tellurium followed by intramolecular cyclization is a known route to benzo[b]tellurophenes. nih.gov
| Synthetic Pathway | Starting Materials | Key Reagents | Key Features & Products |
| Reaction with Diacetylenes | Substituted or unsubstituted 1,3-diacetylenes | Sodium Telluride (Na₂Te), often generated in situ with NaBH₄. wikipedia.orgresearchgate.net | A foundational method; yields unsubstituted or 2,5-disubstituted tellurophenes. wikipedia.org |
| Cascade Cyclization of Enynes | Substituted 1,1-dibromo-1-en-3-ynes | Telluride salts (e.g., Na₂Te). acs.org | One-pot, transition-metal-free; provides access to 3-substituted and multisubstituted tellurophenes. acs.org |
| From Organometallic Precursors | 1,4-Dilithio-1,4-diarylbutadienes | Tellurium Tetrachloride (TeCl₄). wikipedia.org | Classic route to 2,3,4,5-tetra-substituted tellurophenes. wikipedia.org |
| Cyclization via o-Haloarylalkynes | o-Haloarylalkynes | Elemental Tellurium (Te), NaOH. chemistryviews.org | A simple method for preparing benzo[b]tellurophenes without an inert atmosphere. chemistryviews.org |
Reactivity and Mechanistic Investigations of 2 Phenyltellurophene
Redox Chemistry of the Tellurium Center in 2-Phenyltellurophene Derivatives
The tellurium atom in this compound derivatives can readily switch between bivalent (Te(II)) and tetravalent (Te(IV)) oxidation states, a property that underpins much of its reactivity. ncert.nic.innih.gov This reversible redox behavior is central to its role in various chemical processes, including catalysis. nih.gov
Oxidative addition is a key reaction for tellurophenes, involving the addition of a molecule to the tellurium center, which results in an increase in the formal oxidation state of tellurium from +2 to +4. ufrgs.brionicviper.orgnumberanalytics.comlibretexts.org For instance, 2,5-diphenyltellurophene undergoes oxidative addition with halogens like bromine, chlorine, and fluorine from suitable sources, leading to the formation of Te(IV) species. researchgate.net This process involves the breaking of the halogen-halogen bond and the formation of two new tellurium-halogen bonds. ufrgs.br The nucleophilicity of the metal center influences its reactivity in these additions.
The reverse of oxidative addition, known as reductive elimination, can often be induced by light. ufrgs.brnih.gov This photoreductive elimination process regenerates the Te(II) species from the Te(IV) state and releases the previously added molecule. researchgate.net For 2,5-diphenyltellurophene dihalides, irradiation leads to the elimination of the halogen. researchgate.net
The efficiency of these photoreactions is measured by their quantum yield (Φ), which is the number of events occurring per photon absorbed. The photoreductive elimination of bromine from the corresponding dihalide of 2,5-diphenyltellurophene exhibits a remarkably high quantum yield of 16.9%. researchgate.net The quantum yields for the elimination of chlorine and fluorine are lower, at 1.6% and 2.3%, respectively. researchgate.net Notably, the photodefluorination from a tellurium compound represents a significant finding in this area. researchgate.net In some cases, the efficiency of these reactions can be influenced by the presence of a triplet sensitizer (B1316253) through a triplet-triplet annihilation process. researchgate.net
| Derivative | Eliminated Halogen | Quantum Yield (%) |
|---|---|---|
| 2,5-Diphenyltellurophene dibromide | Bromine | 16.9 |
| 2,5-Diphenyltellurophene dichloride | Chlorine | 1.6 |
| 2,5-Diphenyltellurophene difluoride | Fluorine | 2.3 |
| Borylated diaryltellurophene dibromide | Bromine | 9.7 ± 0.2 |
Oxidative Ring-Opening Reactions of the Tellurophene (B1218086) Core
The tellurophene ring itself is susceptible to oxidation, which can lead to the cleavage of the heterocyclic structure. researchgate.net This reactivity is distinct from the redox processes centered solely on the tellurium atom.
Chemical oxidants like m-chloroperoxybenzoic acid (m-CPBA) can induce the oxidative ring-opening of tellurophenes. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com In the case of 2,5-diphenyltellurophene, reaction with four equivalents of m-CPBA results in the formation of (Z)-1,4-diphenylbut-2-ene-1,4-dione and the extrusion of TeO₂. researchgate.net This indicates that the oxidation occurs at the carbon framework of the tellurophene ring rather than forming a stable Te(IV) telluroxide or Te(VI) tellurone. researchgate.net The reaction proceeds through a concerted mechanism, which is stereospecific. masterorganicchemistry.comlibretexts.org
2,5-Diphenyltellurophene can undergo self-sensitized aerobic photooxidation. researchgate.net Upon irradiation, the tellurophene is excited to its triplet state. This excited molecule then transfers energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂). researchgate.netrsc.org
The singlet oxygen generated through photosensitization is a highly reactive species. nih.govmdpi.com In the case of 2,5-diphenyltellurophene, the singlet oxygen reacts with the heterocycle at the carbon backbone via a 1,4-cycloaddition reaction. researchgate.net This reaction pathway leads to the oxidative ring-opening of the tellurophene, yielding (Z)-1,4-diphenylbut-2-ene-1,4-dione and extruding TeO₂. researchgate.net This reactivity contrasts with other tellurium heterocycles where oxidation often occurs at the tellurium center to form a Te(IV) telluroxide. researchgate.net The generation of singlet oxygen can be monitored using chemical traps like 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), which reacts with singlet oxygen, causing a decrease in its absorbance. researchgate.net
Photochemical Rearrangements and Decomposition Pathways
The interaction of this compound with light induces significant molecular changes, leading to decomposition and the formation of new products. These photochemical pathways are distinct from its thermal reactions and are characterized by rearrangements and the extrusion of the tellurium heteroatom.
Upon irradiation with ultraviolet light, this compound undergoes a decomposition reaction. researchgate.net The primary and sole organic product identified from this photolysis is phenylvinylacetylene (PVA), accompanied by the extrusion of elemental tellurium. researchgate.netcapes.gov.brresearchgate.net This reaction contrasts with the photochemistry of its lighter analog, 2-phenylselenophene (B12973709), which yields a mixture of products including rearranged phenylselenophenes in addition to PVA and selenium. researchgate.netcapes.gov.br
Table 1: Photolysis Products of this compound
| Reactant | Condition | Products | Citation |
| This compound | Irradiation | Phenylvinylacetylene, Tellurium (Te) | capes.gov.br, researchgate.net |
The solvent plays a critical and direct role in the photochemical decomposition of this compound. As established by deuterium (B1214612) labeling studies, the reaction mechanism for the formation of phenylvinylacetylene necessitates hydrogen abstraction from the solvent. capes.gov.brresearchgate.net This finding highlights that the solvent is not merely an inert medium but an active participant in the reaction pathway.
The process of intermolecular hydrogen abstraction is a known primary process in photochemistry, often occurring from the excited state of a molecule. youtube.comrsc.org In this case, the photoexcited this compound, likely in a triplet state, abstracts a hydrogen atom from a solvent molecule. dicp.ac.cn This generates a radical intermediate derived from the solvent and a tellurophene-derived radical, which then proceeds to fragment, ultimately yielding the stable phenylvinylacetylene and elemental tellurium. The choice of solvent can influence the efficiency and outcome of photochemical reactions by modifying the energies of the electronic states involved and through specific solute-solvent interactions like hydrogen bonding. nih.gov
Mechanistic Differentiation: Reactivity at the Tellurium Center Versus the Carbon Framework
The reactivity of tellurophenes like this compound can be broadly categorized into two distinct types: reactions occurring at the tellurium atom and those involving the carbon atoms of the heterocyclic ring.
Reactivity at the Tellurium Center: This mode of reactivity involves a change in the oxidation state of the tellurium atom, typically from Te(II) to Te(IV). researchgate.net A common example is the oxidative addition of halogens (e.g., bromine, chlorine) across the tellurium center. researchgate.net This reversible process makes organotellurium compounds potentially useful in various applications. researchgate.net Mild oxidation can also produce Te(IV) species which are reactive in subsequent chemical transformations. researchgate.net
Reactivity at the Carbon Framework: Alternatively, reactions can occur on the carbon backbone of the tellurophene ring. A key example is the reaction with singlet oxygen, which can be generated through self-sensitized aerobic photooxidation. researchgate.net In the case of 2,5-diphenyltellurophene, singlet oxygen does not oxidize the tellurium atom to a telluroxide, but instead undergoes a 1,4-cycloaddition reaction across the carbon diene system. researchgate.net This leads to an oxidative ring-opening of the heterocycle, extruding the tellurium atom as an oxide and forming a diketone product. researchgate.net
Table 2: Comparison of Reactivity Modes in Tellurophenes
| Reactivity Site | Type of Reaction | Tellurium Oxidation State Change | Example Product(s) | Citation |
| Tellurium Center | Oxidative Addition | Te(II) → Te(IV) | Te,Te-dihalotellurophene | researchgate.net |
| Carbon Framework | 1,4-Cycloaddition / Oxidative Ring-Opening | No initial change (Te(II)) | (Z)-1,4-Diphenylbut-2-ene-1,4-dione, Tellurium Dioxide (TeO₂) | researchgate.net |
Exploration of this compound as a Catalyst for Aerobic Oxidation Reactions
The ability of the tellurium atom in compounds like this compound to cycle between different oxidation states, particularly Te(II) and Te(IV), suggests their potential as catalysts in organic synthesis. researchgate.net This redox activity is central to their possible application in aerobic oxidation reactions, where molecular oxygen from the air serves as the ultimate oxidant. diva-portal.org
In a hypothetical catalytic cycle, the Te(II) species of this compound could be oxidized by a substrate, which is in turn reduced. The resulting Te(IV) species would then need to be regenerated back to the active Te(II) state. In aerobic oxidations, this regeneration would be accomplished by molecular oxygen, often with the help of electron transfer mediators to overcome the high energy barrier associated with the direct reaction between the reduced catalyst and O₂. diva-portal.org While the catalytic aerobic oxidation of phenols and alcohols has been demonstrated using various metal-based systems, the use of organotellurium compounds represents an area of ongoing interest. nih.govnih.gov The reversible oxidative addition and reductive elimination at the tellurium center provide the mechanistic foundation for such catalytic applications. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 2 Phenyltellurophene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-phenyltellurophene and its derivatives. azooptics.comwebassign.net It provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and dynamics. azooptics.com
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques for Structural Assignment
One-dimensional (1D) NMR, particularly ¹H-NMR, is the initial step in characterizing the structure of this compound. emerypharma.com By analyzing the chemical shift, multiplicity, coupling constants, and integration of the proton signals, initial assignments of the protons in the molecule can be made. emerypharma.com For more complex derivatives, where signal overlap can occur in 1D spectra, two-dimensional (2D) NMR techniques are employed to resolve ambiguities. azooptics.comlibretexts.orgmnstate.eduresearchgate.net
2D NMR experiments, such as Correlation Spectroscopy (COSY), highlight the coupling interactions between protons, typically over two to three bonds. emerypharma.comemerypharma.com This is invaluable for identifying spin systems within the molecule. emerypharma.com For instance, in a complex molecule, COSY can distinguish between different sets of coupled protons, which might otherwise be difficult to assign from the 1D spectrum alone. emerypharma.com The data from 2D NMR is often presented as a contour plot, where cross-peaks indicate correlations between nuclei. mnstate.eduresearchgate.net
Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are also utilized to establish correlations between protons and directly attached carbons, further aiding in the complete and unambiguous assignment of the molecule's carbon skeleton.
Table 1: Representative ¹H-NMR Data for a Phenyl-Substituted Heterocycle
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | 7.80 | d | 8.0 | 2H |
| H-b | 7.45 | t | 8.0 | 2H |
| H-c | 7.35 | t | 8.0 | 1H |
| H-d | 7.20 | d | 2.5 | 1H |
| H-e | 7.10 | d | 2.5 | 1H |
This table is illustrative and values can vary based on the specific derivative and solvent.
Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation
Deuterium labeling is a powerful tool for investigating reaction pathways and mechanisms. thalesnano.com By selectively replacing hydrogen atoms with deuterium, researchers can trace the movement of atoms during a chemical transformation. thalesnano.comresearchgate.net This technique is particularly useful in photochemistry. For example, in the photolysis of this compound, deuterium labeling studies have been used to demonstrate that the formation of certain products does not occur through a unimolecular reaction. capes.gov.br The use of deuterium-labeled compounds can also enhance the sensitivity of NMR spectra and is a key method in studying metabolic pathways and the behavior of drugs in biological systems. simsonpharma.com
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.govpressbooks.pub When coupled with gas chromatography (GC), it becomes a powerful tool for separating and identifying individual components in a mixture. etamu.edu
In the analysis of this compound and its derivatives, GC-MS allows for the separation of the compound from a reaction mixture, followed by its identification based on its mass spectrum. scielo.org.mx The mass spectrum provides the molecular ion peak, which corresponds to the molecular weight of the compound, as well as a characteristic fragmentation pattern. pressbooks.pub This fragmentation can provide structural information about the molecule. pressbooks.pub For accurate mass measurements and to aid in identification, especially in complex mixtures, mass spectral libraries are often utilized. eurl-pesticides.eu
Table 2: Typical GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Ramped (e.g., 50°C to 280°C) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Range | e.g., 35-550 amu orslabs.com |
These parameters are illustrative and can be optimized for specific analyses. epa.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Absorption Studies
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within the molecule. technologynetworks.comsci-hub.se This technique is particularly useful for studying conjugated systems, such as the one present in this compound. msu.edu The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands. technologynetworks.com
The position (λmax) and intensity (molar absorptivity, ε) of these bands are related to the electronic structure of the molecule. msu.edu For instance, conjugated systems exhibit strong π → π* transitions. msu.edu The extension of conjugation, for example, by adding more aromatic rings, generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength, and a hyperchromic effect, an increase in absorption intensity. msu.edu The presence of different chromophores, or light-absorbing groups, within a molecule can be identified by their characteristic absorption bands. msu.eduupi.edu The solvent in which the spectrum is recorded can also influence the position of the absorption bands. researchgate.net
Table 3: Illustrative UV-Vis Absorption Data for Aromatic Compounds
| Compound Type | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Benzene | 184, 204, 256 | 60000, 7900, 200 | π → π |
| Styrene | 244, 282 | 12000, 450 | π → π |
| Phenyl-substituted heterocycle | Varies | Varies | π → π* |
Data is representative and can vary significantly based on substitution and solvent. up.ac.zascience-softcon.de
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. adpcollege.ac.inunl.edu Different types of bonds and functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). udel.edu
The IR spectrum of this compound would show characteristic bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for each compound, which is useful for identification by comparison with known spectra. unl.eduudel.edu
Table 4: General IR Absorption Ranges for Relevant Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Variable |
| Aromatic C=C Stretch | 1600-1450 | Variable |
| C-H Out-of-plane Bend | 900-675 | Strong |
This table provides general ranges; specific values depend on the molecular structure. wfu.edu
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edudrawellanalytical.comwikipedia.org By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, a detailed model of the molecular and crystal structure can be generated. iastate.edudrawellanalytical.compdx.edu
For this compound and its derivatives that can be crystallized, single-crystal XRD provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.orgrsc.org This data is crucial for understanding how the molecules pack in the crystal lattice and can reveal the presence of phenomena like polymorphism, where a compound can exist in multiple crystalline forms. nih.gov The conformation of the molecule, such as the twist angle between the phenyl and tellurophene (B1218086) rings, can be accurately determined. nih.govrsc.org
Computational and Theoretical Investigations of 2 Phenyltellurophene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems, and its application to 2-phenyltellurophene has yielded significant insights. DFT calculations allow for the exploration of molecular structure, electronic properties, and reaction mechanisms with a high degree of accuracy, complementing experimental findings. These theoretical approaches are essential for understanding the fundamental characteristics that govern the behavior of tellurophene-containing compounds.
Molecular Geometry and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
DFT calculations are instrumental in determining the optimized molecular geometry of this compound. mdpi.com Theoretical structural parameters obtained through various quantum chemical methods, such as B3LYP with different basis sets, have shown close agreement with experimental data from X-ray crystallography. mdpi.comphyschemres.org These studies confirm the planar structure of the tellurophene (B1218086) ring and the relative orientation of the phenyl substituent.
A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap (ΔE). schrodinger.com This gap is a critical parameter that reflects the chemical reactivity and electronic transition properties of a molecule. irjweb.com For this compound and related structures, DFT calculations have been employed to compute these values. physchemres.orgencyclopedia.pub
The HOMO of unsubstituted tellurophene is primarily π in character, with significant electron density on the tellurium atom and the C3–C4 carbons. acs.org However, in 2,5-diphenyltellurophene, the HOMO does not have electron density on the tellurium atom; instead, it resides on the carbon atoms of the ring. acs.org The LUMO of 2,5-diphenyltellurophene is a delocalized π* orbital. acs.org In tellurophenes with both electron-donating and electron-withdrawing substituents, the HOMO is localized on the π-orbitals of the tellurophene and the donor group, while the LUMO is localized over the π*-orbitals of the tellurophene and the acceptor group. wikipedia.org
The HOMO-LUMO gap is influenced by the nature of substituents on the tellurophene ring. For instance, the introduction of aryl substituents can stabilize the excited triplet state, leading to a red-shift in emission. zenodo.org The calculated HOMO-LUMO energy gap can vary depending on the computational method and basis set used. physchemres.orgirjweb.com For example, one study calculated the HOMO-LUMO energy gap of a triazine derivative to be 4.4871 eV using the B3LYP/6-311++G basis set. irjweb.com The solvent environment can also affect the HOMO-LUMO gap. researchgate.net
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Source |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-31G | irjweb.com |
| Iron(III) Porphyrin Complex | - | - | 0.9042 | B3LYP/6-311G(d,p) | physchemres.org |
| Tellurophene-vinylene Polymer (P3TeV) | - | - | 1.4 | - | rsc.org |
Reaction Mechanism Prediction and Energy Landscape Mapping
DFT calculations are a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. sumitomo-chem.co.jpmdpi.comcoe.edu This approach allows for the determination of activation energies and the exploration of different reaction pathways. sumitomo-chem.co.jpnih.gov The concept of an energy landscape provides a map of all possible conformations of a molecular system and their corresponding free energies. eoht.infonih.gov
For tellurophenes, DFT has been used to study various reactions. For example, the mechanism of the [3+2] cycloaddition between nitrile oxides and alkenes has been investigated, revealing a stepwise radical-mediated pathway to be more favorable than a concerted one. mdpi.com In the context of this compound, understanding its redox behavior is crucial. Studies on π-extended tellurophenes have shown that the tellurium center in the oxidized state is highly electron-deficient and can coordinate with solvent molecules or anions, which can trap the positive charge on the tellurium atom rather than delocalizing it over the π-system. dntb.gov.uaspringernature.com However, in the absence of coordinating counter ions, the oxidation appears to be delocalized over the entire π-system. dntb.gov.ua
The energy landscape of a reaction can be complex, with multiple intermediates and transition states. youtube.com By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. sumitomo-chem.co.jpnih.gov This provides a comprehensive understanding of the kinetic and thermodynamic favorability of a particular reaction pathway.
Photophysical Property Predictions (e.g., Chiroptical Activity)
DFT and time-dependent DFT (TD-DFT) calculations are widely used to predict the photophysical properties of molecules, including absorption and emission spectra. nih.govrsc.org These methods can help to understand the nature of electronic transitions and the factors that influence them. mdpi.com
For tellurophenes, photophysical properties are of significant interest. The incorporation of heavy atoms like tellurium is known to red-shift optical properties and decrease the energy gap. nih.gov Theoretical calculations have been used to support experimental findings on the photoluminescence of tellurophene derivatives. zenodo.org
Chiroptical activity, which arises from the differential interaction of a chiral molecule with left and right circularly polarized light, can also be predicted using computational methods. ustc.edu.cnmdpi.com While there is no specific mention of chiroptical activity studies on this compound in the provided context, DFT has been successfully applied to study the chiroptical properties of other chiral molecules, including those containing chalcogens. mdpi.comrsc.org These studies often involve calculating the electronic circular dichroism (ECD) spectra, which can be compared with experimental data. mdpi.commdpi.com The origin of chiroptical activity is often linked to the helical movement of charge during electronic transitions. rsc.org
Quantum Chemical Modeling of Chalcogenophene Electronic Behavior
Quantum chemical modeling provides a fundamental understanding of the electronic behavior of chalcogenophenes, the class of heterocyclic compounds to which this compound belongs. These models help to explain trends in properties as the chalcogen atom is varied from sulfur to selenium to tellurium.
Aromaticity and π-Delocalization Effects
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. chemrxiv.orghelsinki.fi It is associated with the delocalization of π-electrons within a ring, which can be assessed using various theoretical descriptors. researchgate.netmdpi.com
In chalcogenophenes, the degree of aromaticity decreases as the size of the chalcogen atom increases (S > Se > Te). acs.org This has a significant impact on their chemical reactivity, with tellurophenes being more reactive towards electrophilic aromatic substitution than thiophenes. acs.org The π-delocalization in these systems is crucial for their electronic properties. In π-extended tellurophenes, the delocalization of the π-system can be extensive, influencing their redox and optical properties. acs.orgdntb.gov.ua However, the coordination of species to the tellurium atom can lead to charge localization, competing with delocalization over the π-system. dntb.gov.uaspringernature.com The balance between these two effects is a critical aspect of tellurophene chemistry. springernature.com
Heavy Atom Effects on Electronic Properties
The "heavy atom effect" refers to the influence of heavy elements, like tellurium, on the electronic properties of a molecule, particularly through increased spin-orbit coupling. zenodo.org This effect is prominent in tellurophenes and plays a crucial role in their photophysical behavior, such as promoting intersystem crossing and enabling phosphorescence. zenodo.org
The incorporation of heavier chalcogen atoms into conjugated polymers leads to a narrowing of the band gap, primarily due to a decrease in the aromatic character of the chalcogenophene. acs.org This results in a red-shifted absorption spectrum. rsc.orgacs.org The larger size and polarizability of tellurium compared to sulfur and selenium also facilitate stronger intermolecular heteroatom-heteroatom interactions, which can influence the solid-state packing and aggregation behavior of tellurophene-containing materials. acs.orgutoronto.ca These interactions can, however, also lead to solubility issues. rsc.orgacs.org
Theoretical Approaches for Structure-Property Relationship Elucidation in Tellurophene Systems
Theoretical and computational methods are indispensable tools for establishing detailed structure-property relationships in tellurophene-containing systems. researchgate.netphyschemres.org These approaches not only complement experimental findings but also provide predictive insights into the electronic and optical behaviors of novel materials, guiding their rational design. diva-portal.orgresearchgate.net Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding how the molecular structure of tellurophenes dictates their functionality. researchgate.netdiva-portal.org
A primary application of these theoretical methods is the calculation of molecular and electronic structures. DFT is widely used to determine optimized geometries and to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgencyclopedia.pub The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material. For instance, DFT calculations have shown that the introduction of both electron-donating and electron-withdrawing groups onto a 2,5-diaryltellurophene scaffold effectively reduces the HOMO-LUMO gap. wikipedia.org This is achieved by stabilizing the LUMO, leading to a tunable system where properties can be modified for specific applications. encyclopedia.pubwikipedia.org
Furthermore, computational studies are crucial for comparing tellurophenes to their lighter chalcogenophene analogues (thiophenes and selenophenes). researchgate.net Theoretical models have demonstrated that increasing the size of the chalcogen atom from sulfur to selenium to tellurium in analogous polymer structures leads to a reduction in the optical band gap, primarily due to a lowering of the LUMO energy level. acs.org DFT calculations have also revealed that substituting sulfur with tellurium in conjugated polymers can shorten the carbon-carbon bond lengths between the tellurophene and adjacent rings, which enhances electron delocalization and results in red-shifted absorption spectra.
Time-dependent DFT (TD-DFT) is another powerful technique used to predict the electronic absorption spectra of these molecules. physchemres.org These calculations can accurately forecast the lowest energy electronic transitions, which are often HOMO → LUMO in nature. core.ac.uk For example, in studies of 2,5-diphenyltellurophene, TD-DFT calculations have successfully predicted the red shift in the absorption spectrum that occurs upon oxidation of the tellurium center. acs.orgencyclopedia.pub Such calculations help to explain experimentally observed phenomena, like solvatochromism, by revealing the charge-transfer character of HOMO-LUMO transitions. wikipedia.org
Computational models also provide a deep understanding of electronic communication and charge delocalization in mixed-valence compounds where redox-active units are bridged by a tellurophene ring. In a study of phenothiazine (B1677639) units linked by different chalcogenophenes, a combination of experimental data and molecular modeling was used to quantify the electronic coupling between the redox centers. rsc.org The results indicated that furan, thiophene (B33073), selenophene (B38918), and tellurophene all mediate electronic coupling effectively, with the interaction occurring primarily through the butadiene-like backbone of the heterocyclic bridge. rsc.orgresearchgate.net
The tables below present data from a study on phenothiazine-decorated chalcogenophenes, illustrating how theoretical and experimental data are combined to elucidate structure-property relationships.
Table 1: Electronic Coupling Data for Phenothiazine-Decorated Chalcogenophenes
This table showcases key parameters determined from experimental measurements (Cyclic Voltammetry, Optical Absorption) and molecular modeling, providing insight into the electronic interaction between the two phenothiazine (PTZ) redox centers bridged by different chalcogenophenes.
| Compound (Bridge) | N–N Distance (dNN) [Å]a | IVCT Absorption (νmax) [cm-1] | Transition Dipole Moment (μge) [D] | Electronic Coupling (HAB) [cm-1] |
| 1+ (Furan) | 4.58 | 14,970 | 3.4 | 3580 |
| 2+ (Thiophene) | 5.16 | 14,560 | 4.7 | 4125 |
| 3+ (Selenophene) | 5.16 | 14,660 | 4.3 | 3815 |
| 4+ (Tellurophene) | 5.32 | 15,020 | 3.8 | 3325 |
| aDetermined by molecular modeling. |
Table 2: EPR Hyperfine Coupling Constants for Phenothiazine-Decorated Chalcogenophene Radical Cations
This table presents the hyperfine coupling constants obtained from the simulation of experimental Electron Paramagnetic Resonance (EPR) spectra. These values indicate the interaction of the unpaired electron with specific nuclei, offering details on the spin density distribution across the molecule.
| Compound (Bridge) | g-factor | Nitrogen Coupling (aN) [G] | Hydrogen Coupling (aH) [G] |
| 1+ (Furan) | 2.0032 | 5.2 | 4.8 |
| 2+ (Thiophene) | 2.0028 | 4.5 | 4.0 |
| 3+ (Selenophene) | 2.0028 | 4.5 | 3.9 |
| 4+ (Tellurophene) | 2.0024 | 4.2 | 3.6 |
Finally, theoretical approaches are employed to investigate reaction mechanisms. DFT calculations can model the energetics of reaction pathways, such as the photoelimination of halogens from a Te(IV) center or the ring-opening of a tellurophene via photooxidation. encyclopedia.pubcore.ac.uk By identifying transition states and intermediates, these computational studies provide mechanistic insights that are difficult to obtain through experimental means alone. encyclopedia.pub
Advanced Materials Science Applications of 2 Phenyltellurophene
Organic Electronics and Optoelectronic Devices
The field of organic electronics is continually seeking new materials with tailored properties to enhance device performance. Tellurophene-based materials, in general, have shown significant promise in this arena due to their unique combination of properties stemming from the tellurium atom, including high polarizability and the potential for strong intermolecular interactions. acs.org These characteristics make them attractive for use in a range of organic electronic and optoelectronic devices.
Conjugated Polymers and Oligomers with Tailored Optical and Electrical Properties
The integration of 2-phenyltellurophene into conjugated polymer and oligomer backbones offers a powerful strategy for tuning their optical and electrical properties. The tellurophene (B1218086) unit, with its lower aromaticity compared to thiophene (B33073) and selenophene (B38918), facilitates a more quinoidal character in the polymer backbone, leading to a reduction in the bandgap. rsc.orgrsc.org This results in materials that absorb light at longer wavelengths, a crucial feature for applications in photovoltaics and photodetectors. rsc.orgbnl.govnih.gov
Theoretical studies and experimental findings on related tellurophene-containing polymers have demonstrated that the heavy tellurium atom can lead to a significant red-shift in the optical absorption spectrum. acs.orgbnl.gov This is attributed to the stabilization of the LUMO energy level. researchgate.net The phenyl substituent on the tellurophene ring can further influence the polymer's properties by affecting its solubility, morphology, and intermolecular packing, which are critical factors for efficient charge transport. rsc.org The synthesis of such polymers can be achieved through various methods, including electrochemical and chemical oxidation, as well as cross-coupling reactions like Stille, Suzuki, and Sonogashira. rsc.org
| Property | Effect of Tellurophene Incorporation | Reference |
| Optical Absorption | Red-shifted, enabling absorption of a broader range of the solar spectrum. | rsc.orgbnl.gov |
| HOMO-LUMO Gap | Narrowed, leading to lower energy electronic transitions. | rsc.orgrsc.org |
| Intermolecular Interactions | Strong Te-Te interactions can promote ordered packing and enhance charge transport. | acs.org |
| Solubility | Can be challenging, often requiring the introduction of solubilizing side chains. | rsc.orgacs.org |
Integration in Organic Light-Emitting Diodes (OLEDs)
While the primary application focus for tellurophene-based materials has been in photovoltaics and transistors, their unique electronic properties suggest potential for use in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color by modifying the chemical structure is a key advantage of organic emitters. The narrow bandgap of tellurophene-containing polymers could lead to the development of efficient near-infrared (NIR) OLEDs, which are of interest for applications in night-vision displays, optical communications, and biomedical imaging. oup.com
The heavy atom effect of tellurium could also promote intersystem crossing, potentially enabling the development of phosphorescent OLEDs. These devices can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org However, the synthesis of stable and highly luminescent tellurophene-based emitters remains a significant challenge.
Application in Thin-Film Transistors, Photovoltaics, and Solar Cells
The application of tellurophene-containing polymers in organic thin-film transistors (OFETs) and organic solar cells (OSCs) has been a major area of research. The inherent properties of tellurophenes, such as strong intermolecular interactions and reduced bandgaps, are highly beneficial for these devices.
In OFETs , high charge carrier mobility is essential for efficient device operation. The strong Te-Te interactions in tellurophene-based polymers can facilitate ordered molecular packing, which is crucial for charge transport. acs.org Studies on tellurophene-containing donor-acceptor copolymers have shown promising hole mobilities. rsc.org For instance, a diketopyrrolopyrrole-based polymer incorporating tellurophene demonstrated high hole mobility due to favorable edge-on orientation of the polymer chains. rsc.org
For organic photovoltaics and solar cells , the ability of the active layer to absorb a broad range of the solar spectrum is paramount for achieving high power conversion efficiencies (PCEs). Tellurophene-based polymers exhibit red-shifted absorption profiles compared to their sulfur and selenium analogs, allowing them to harvest more photons from the solar spectrum, particularly in the near-infrared region. rsc.orgbnl.gov A notable example is a tellurophene-containing low-bandgap polymer that demonstrated a PCE of 4.4% with light absorption extending to 1.0 microns. bnl.gov Density functional theory (DFT) calculations have confirmed that the substitution of sulfur with tellurium leads to this desirable shift in the absorption spectrum. bnl.gov
| Device | Key Parameter | Performance of Tellurophene-Based Materials | Reference |
| OFETs | Hole Mobility | High mobility attributed to strong intermolecular interactions and favorable packing. | rsc.orgrsc.org |
| OSCs | Power Conversion Efficiency (PCE) | PCEs up to 4.4% have been reported, with broad light absorption. | bnl.gov |
| OSCs | Light Absorption | Extends into the near-infrared region, enhancing photocurrent generation. | rsc.orgbnl.gov |
Electrochromic Materials and Luminogens
Electrochromic materials, which change color in response to an applied voltage, have applications in smart windows, displays, and sensors. The unique redox properties of the tellurophene ring make it a promising component for electrochromic polymers. rsc.orgrsc.org The tellurium center can undergo reversible oxidation, leading to changes in the electronic structure and, consequently, the optical absorption of the material. rsc.orgrsc.org Polymers containing carbazole (B46965) and triphenylamine (B166846) cores with selenophene and tellurophene derivatives have been investigated for their electrochromic properties, with some exhibiting black electrochromism. worktribe.comacs.org
Tellurophene derivatives have also been explored as luminogens. For instance, pinacolboronate-substituted tellurophenes have been reported to exhibit aggregation-induced phosphorescence at room temperature. wikipedia.org This phenomenon, where the material is non-emissive in solution but becomes highly luminescent in the aggregated state, is of great interest for sensing and imaging applications.
Two-Photon Absorption (2PA) Initiators and Two-Photon Polymerization
Two-photon absorption (2PA) is a nonlinear optical process with applications in 3D microfabrication, data storage, and photodynamic therapy. Materials with large 2PA cross-sections are highly sought after for these applications. While direct studies on this compound as a 2PA initiator are limited, the properties of related thiophene derivatives suggest that tellurophenes could be promising candidates. researchgate.net
Theoretical studies on thiophene derivatives have shown that extending the π-conjugation length and incorporating donor-acceptor structures can lead to extremely high 2PA cross-sections in the infrared region. researchgate.net Given that tellurophenes possess narrower bandgaps and greater polarizability than thiophenes, it is plausible that this compound-containing chromophores could exhibit enhanced 2PA properties. The heavy atom effect of tellurium might also influence the excited-state dynamics, which could be beneficial for applications in two-photon initiated polymerization.
Development of Chemical Sensors
The development of chemical sensors is a rapidly growing field, with a need for materials that can selectively and sensitively detect specific analytes. Tellurophene-based materials have been proposed as potential candidates for chemical sensing applications due to their unique electronic properties and the reactivity of the tellurium atom. nih.gov
For instance, the ability of tellurophene-containing polymers to act as the active layer in OFETs opens up possibilities for their use in gas sensing. The interaction of analyte molecules with the polymer film can modulate the charge transport properties, leading to a measurable change in the transistor's current. rsc.org Tellurophene-based polymers have been shown to be sensitive to bromine vapor, demonstrating their potential for detecting oxidizing agents. rsc.org Furthermore, the Lewis acidic character of the tellurium center in some tellurophenes allows them to form complexes with anions, suggesting their potential application in ion sensing. wikipedia.org Two-dimensional tellurene has also shown promise as a highly selective and sensitive material for the detection of nitrogen dioxide. rsc.orgrsc.org
Catalytic and Ligand Applications of 2 Phenyltellurophene and Its Metal Complexes
2-Phenyltellurophene as a Ligand in Coordination Chemistry
In the field of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. cmu.edu Ligands function as Lewis bases, donating one or more electron pairs to the metal, which acts as a Lewis acid. cmu.edu The tellurium atom in this compound, like in other organotellurium compounds, possesses lone pairs of electrons, making it a potential donor atom for coordination to transition metals. rsc.org
Organotellurium compounds, including telluroethers, have been successfully employed as ligands in the synthesis of a variety of metal complexes. rsc.org These ligands can coordinate to numerous metal centers, including base metals, platinum group metals, and rare earth elements. rsc.org The coordination can lead to diverse structural motifs, such as square planar or octahedral geometries, depending on the metal's coordination number and electronic configuration. nih.govjscimedcentral.com For example, palladium(II) complexes with organotellurium ligands have been synthesized and structurally characterized. rsc.org
While the broader class of organotellurium compounds is known to form stable metal complexes, specific, well-characterized coordination complexes featuring this compound as a ligand are not extensively documented in a wide range of scientific literature. rsc.org However, based on the established chemistry of telluroethers, this compound is expected to act as a monodentate ligand, binding to a metal center through its tellurium atom. The nature of the phenyl and tellurophene (B1218086) groups could influence the electronic and steric properties of the resulting metal complex, thereby tuning its reactivity and stability.
Metal-Organotellurium Complexes in Homogeneous Catalysis
Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. Transition metal complexes are widely used as homogeneous catalysts for a vast array of organic transformations due to their ability to activate substrates and facilitate bond formation under mild conditions. libretexts.org Metal complexes featuring organotellurium ligands have emerged as a significant area of research, with applications in various catalytic reactions. rsc.org The tellurium ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. lumenlearning.com These reactions are fundamental in the synthesis of polymers, pharmaceuticals, and advanced materials. nih.gov The catalytic cycle typically involves oxidative addition, transmetallation, and reductive elimination steps at a palladium center, with the ligand playing a crucial role in each step. libretexts.org
Organotellurium ligands have been incorporated into catalysts for Suzuki-Miyaura coupling. For instance, palladium(II) complexes with (E,N,E) pincer-type ligands, where E is a chalcogen like sulfur, selenium, or tellurium, have been synthesized and tested. google.com While the catalytic activity of complexes specifically derived from this compound in Suzuki polymerization is not widely reported, related organotellurium systems have shown promise. For example, a palladium complex with a tellurium-containing pincer ligand has been used for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in water. google.com The catalytic system often proceeds through the in-situ generation of palladium(0) nanoparticles, which are believed to be the active catalytic species. google.com
The development of new conjugated polymers via Suzuki-Miyaura catalyst-transfer polymerization (SCTP) is a significant area of materials science. cmu.edursc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. cmu.edu The choice of ligand is critical for the efficiency and control of the polymerization process. While phosphine-based ligands are common, the exploration of alternative ligands, including those with heavier chalcogens, is an ongoing area of research.
Table 1: Representative Suzuki-Miyaura Coupling Catalyzed by a Palladium-Organotellurium Pincer Complex google.com This table presents data for a related organotellurium pincer ligand complex, [Pd(L3)Cl]Cl where L3 = (CH₃O-p-C₆H₄TeCH₂CH₂)₂NH, to illustrate the catalytic potential of such systems, as specific data for this compound complexes is not available in the searched literature.
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Biphenyl | 65 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 72 |
| 3 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 80 |
| 4 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 75 |
Beyond cross-coupling reactions, metal complexes with organotellurium ligands have been investigated for a range of other catalytic transformations. These include the oxidation of alcohols, C-N bond formation reactions, and the reduction of nitroaromatics. rsc.org For example, certain transition metal complexes are known to catalyze the oxidation of alcohols to aldehydes or ketones, a fundamental transformation in organic synthesis. nih.gov Iron complexes have been studied for their ability to catalyze olefin C-C bond generation in Wittig-type reactions and the oxidation of cyclohexane. sysrevpharm.org
The presence of the tellurium ligand can impart unique reactivity and selectivity to the metal catalyst. Although specific examples involving this compound complexes in these particular applications are scarce in the literature, the general catalytic proficiency of organotellurium complexes suggests potential utility. rsc.org The development of new catalytic systems is crucial for sustainable chemistry, and exploring ligands like this compound could lead to novel and efficient catalysts for various organic transformations.
Role in Organic Synthetic Methodologies as Versatile Reagents and Intermediates
While its direct application as a ligand in catalysis is not extensively documented, this compound serves as a versatile reagent and intermediate in organic synthesis. Its reactivity allows for the generation of other useful molecules and building blocks.
One notable reaction is its photolysis. Upon irradiation with UV light, this compound decomposes to produce phenylvinylacetylene and elemental tellurium. rsc.orgmdpi.com Deuterium (B1214612) labeling studies have shown that this transformation is not a unimolecular process but involves hydrogen abstraction from the solvent. mdpi.com This photochemical reactivity distinguishes it from its selenium analog, 2-phenylselenophene (B12973709), which yields a mixture of products upon irradiation. mdpi.com
Furthermore, this compound can be readily functionalized to create more complex synthetic intermediates. Through lithiation with butyllithium (B86547) followed by quenching with iodine, 2-iodo-5-phenyltellurophene can be synthesized in good yield. This iodinated derivative is a valuable building block for further transformations. For instance, it can undergo copper-catalyzed coupling reactions with alkyl or aryl thiols to form the corresponding 5-thio-substituted 2-phenyltellurophenes. These reactions demonstrate how this compound can be used as a scaffold to introduce various functional groups onto the tellurophene ring system.
Table 2: Synthetic Transformations of this compound
| Reactant(s) | Reagent(s) / Conditions | Product(s) | Yield (%) | Reference |
| This compound | hν (UV light), Solvent | Phenylvinylacetylene, Tellurium | - | rsc.orgmdpi.com |
| This compound | 1. Butyllithium2. Iodine | 2-Iodo-5-phenyltellurophene | 72 | |
| 2-Iodo-5-phenyltellurophene, RSH | CuI (5 mol%), KOH, 1,4-dioxane, reflux | 2-Phenyl-5-(alkyl/arylthio)tellurophene | Good |
Q & A
Q. What are the optimal synthetic routes for 2-Phenyltellurophene, and how can experimental protocols be standardized for reproducibility?
Methodological Answer: Synthesis of this compound typically involves cross-coupling reactions between tellurium precursors and aromatic substrates under inert conditions. To ensure reproducibility:
- Standardize reaction parameters : Document temperature, solvent purity, catalyst loading, and reaction time meticulously. For example, anhydrous solvents (e.g., THF or DMF) should be degassed to prevent oxidation of tellurium intermediates .
- Characterization protocols : Use NMR (e.g., NMR for tellurium coordination) and X-ray crystallography to confirm structure. Provide full spectral data in supplementary materials, adhering to journal guidelines for compound validation .
- Batch consistency : Report yields and purity metrics (HPLC, elemental analysis) across multiple trials to identify variability sources.
Q. How can researchers ensure accurate characterization of this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- Multi-technique validation : Combine UV-Vis (to confirm π-conjugation), FT-IR (for functional groups), and mass spectrometry (for molecular ion peaks). For crystallography, ensure high-resolution data (R-factor < 5%) and deposit CIF files in public databases .
- Address tellurium anisotropy : In X-ray studies, refine thermal parameters carefully due to tellurium’s large atomic radius, which can distort bond-length interpretations .
- Cross-reference literature : Compare spectral data with structurally analogous tellurophenes to validate assignments .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure controls : Use fume hoods for synthesis and glove boxes for air-sensitive steps. Monitor airborne tellurium levels via ICP-MS to ensure compliance with OSHA limits (PEL: 0.1 mg/m³) .
- Waste management : Segregate tellurium-containing waste and collaborate with certified disposal agencies to prevent environmental contamination. Document disposal procedures in experimental sections .
- Emergency protocols : Train personnel on chelation therapies (e.g., dimercaprol for acute tellurium exposure) and first-aid measures for dermal contact .
Advanced Research Questions
Q. How should researchers address contradictions in reported electronic properties of this compound across different studies?
Methodological Answer:
- Systematic meta-analysis : Tabulate reported bandgap energies, redox potentials, and conductivity values (Table 1). Identify outliers and correlate with synthetic conditions (e.g., solvent polarity, doping levels) .
- Controlled replication : Reproduce conflicting studies under identical conditions to isolate variables (e.g., moisture levels affecting tellurium oxidation states) .
- Computational validation : Use DFT calculations (e.g., B3LYP/def2-TZVP) to model electronic structures and compare with experimental data .
Table 1: Conflicting Electronic Properties of this compound
| Study | Bandgap (eV) | Conductivity (S/cm) | Synthetic Conditions | Reference ID |
|---|---|---|---|---|
| A | 1.8 | Anhydrous, Ar atmosphere | ||
| B | 2.3 | Ambient moisture | ||
| C | 2.0 | Solvent: DMF, 80°C |
Q. What strategies can resolve discrepancies in the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Mechanistic studies : Use kinetic isotope effects (KIEs) or in-situ XAFS to probe tellurium’s role in transition states. Compare with Pd/Te bimetallic systems .
- Batch-to-batch analysis : Quantify trace metal impurities (e.g., Pd, Cu) via ICP-OES, as contaminants can artificially enhance catalytic performance .
- Collaborative benchmarking : Share samples with independent labs for activity validation under standardized conditions (e.g., Suzuki-Miyaura coupling with 4-bromotoluene) .
Q. How can computational models improve the design of this compound-based materials for optoelectronic applications?
Methodological Answer:
- Multi-scale modeling : Combine DFT (for electronic structure) and MD simulations (for thin-film morphology) to predict charge transport properties. Validate with GIWAXS data .
- Machine learning : Train models on existing tellurophene datasets to predict bandgaps and solubility parameters for novel derivatives .
- Collaboration with experimentalists : Iteratively refine models using cyclic voltammetry and PL spectroscopy results .
Guidelines for Research Design
- Literature review : Use SciFinder with keywords like "this compound AND synthesis" and filter for post-2020 studies to avoid outdated methods .
- Ethical reporting : Disclose all negative results (e.g., failed coupling reactions) to prevent publication bias .
- Mixed-methods approaches : Integrate phenomenological analysis (e.g., researcher observations during air-sensitive reactions) with quantitative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
